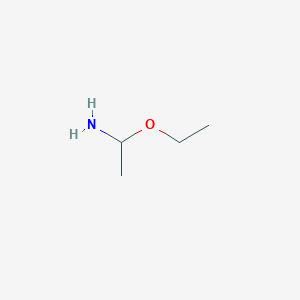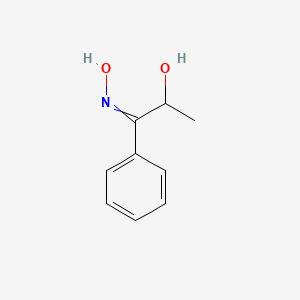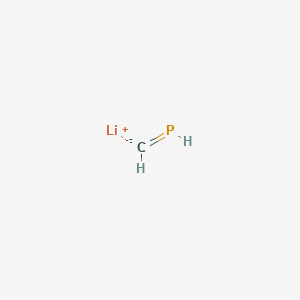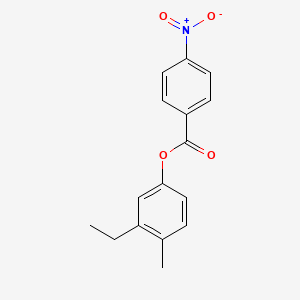
Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol is an organic compound that features a unique structure combining an acetic acid moiety with a 3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-hydroxybut-2-en-1-ol with oxane-2-carboxylic acid under acidic conditions to form the desired compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the oxane group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the oxane moiety.
Scientific Research Applications
Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, it may interact with cellular receptors or enzymes, modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol: Unique due to its specific structure and functional groups.
3-methyl-4-hydroxybut-2-en-1-ol: Lacks the oxane group, resulting in different chemical properties.
Oxane-2-carboxylic acid: Contains the oxane moiety but lacks the 3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol structure.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
93675-76-4 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol |
InChI |
InChI=1S/C10H18O3.C2H4O2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10;1-2(3)4/h5,10-11H,2-4,6-8H2,1H3;1H3,(H,3,4) |
InChI Key |
KVTZCSINHHQZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)COC1CCCCO1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
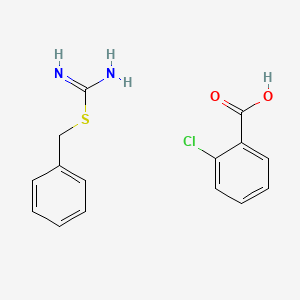
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
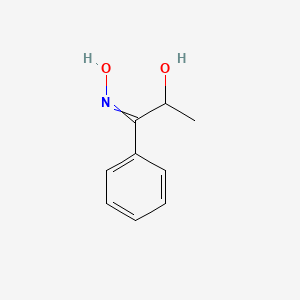
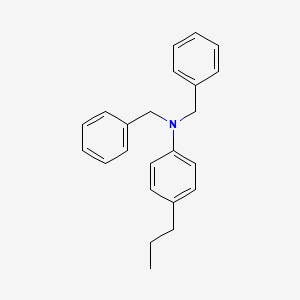
![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)
